4-联苯甘醛水合物

描述

Synthesis Analysis

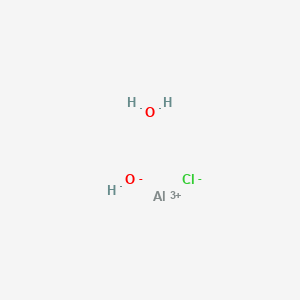

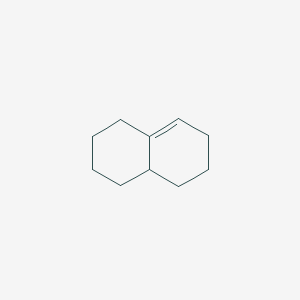

The synthesis of biphenyl derivatives, including compounds related to 4-biphenylglyoxal hydrate, often involves Friedel-Crafts reactions, chloroacetylation, and subsequent reactions with different reagents. For example, 4-chloroacetylbiphenyl, a precursor, can be synthesized by a Friedel-Crafts reaction between biphenyl and chloroacetyl chloride in the presence of an AlCl3 catalyst. This compound can undergo further reactions to form various biphenyl derivatives (Karipcin & Arabali, 2006).

Molecular Structure Analysis

The molecular structure of biphenyl compounds, including derivatives of 4-biphenylglyoxal hydrate, can be characterized using various spectroscopic techniques such as FT-IR, 1H NMR, and X-ray diffraction. These techniques provide insights into the crystal structure, molecular geometry, and electronic structure of the compounds, essential for understanding their chemical behavior (Glaser et al., 2006).

Chemical Reactions and Properties

Biphenyl derivatives participate in a wide range of chemical reactions, highlighting their reactivity and versatility. For example, the generation and trapping of the 4-biphenylyloxenium ion from hydrolysis of certain precursors show the reactivity of biphenyl compounds under specific conditions. These reactions can lead to the formation of various functionalized biphenyl derivatives, which are valuable in organic synthesis and material science (Novak & Glover, 2004).

Physical Properties Analysis

The physical properties of biphenyl derivatives, including those similar to 4-biphenylglyoxal hydrate, are influenced by their molecular structure. Properties such as melting points, boiling points, and solubility in different solvents are crucial for their application in various fields. The synthesis and characterization of these compounds, including their liquid-crystalline behavior, provide valuable information for their potential use in advanced materials and technologies (Zhou Yi-feng, 2008).

Chemical Properties Analysis

The chemical properties of biphenyl derivatives are central to their applications in organic synthesis, pharmaceuticals, and materials science. These properties include reactivity towards various chemical reagents, stability under different conditions, and the ability to form complexes with metals or other organic compounds. Understanding these properties is essential for designing new compounds with desired functionalities (Yaseen et al., 2020).

科学研究应用

化学和反应机制:

- 4-联苯氧离子,由4-乙酰氧基-4-苯基-2,5-环己二烯酮的水解生成,展示了它在理解反应机制和离子稳定性方面的实用性。与亚硝基离子相比,在水溶液中具有较短的寿命和较低的选择性,为相关碳离子和氧离子的稳定性和反应性提供了见解 (Novak & Glover, 2004)。

抗病毒和抗肿瘤药物:

- 4,4'-联苯二甘醛水合物(Xenaldial)据报道能够抑制体外各种病毒的增殖,并且对治疗小鼠的病毒性肝炎和流感有效。其衍生物已被合成以寻找更有效的抗病毒和抗肿瘤药物,显示了它在药物化学中的潜力 (Wu, 1965)。

配体和配合物合成:

- 它作为合成4-联苯羟肟酰氯的起点,导致新的取代酮肟及其与镉(II)、钴(II)和镍(II)等金属的配合物的形成。这些化合物在配位化学和材料科学中具有潜在应用 (Karipcin & Arabali, 2006)。

材料科学和聚合物化学:

- 从联苯化合物衍生的双胺间的肼桥联合物已被合成并聚合,形成具有高热稳定性和玻璃化转变温度的新聚酰亚胺。这些材料对于先进材料科学和工程应用至关重要 (Saeed et al., 2008)。

药理学应用:

- 新型N-[5-(芳基亚烯基)-2-(芳基)-4-氧代噻唑啉-3-基]-4-联苯基甲酰胺衍生物已被合成并评估其镇痛和抗炎活性,突显了它在新疗法药物开发中的作用 (Deep et al., 2012)。

天然气水合物抑制:

- 关于天然气氨基酸作为天然气水合物抑制剂的研究已利用4-联苯甘醛水合物等材料来测试它们在甲烷水合物抑制中的有效性。这表明了它在能源和环境研究中的相关性 (Altamash et al., 2017)。

液晶研究:

- 4-联苯甘醛水合物的衍生物已被探索其形成热致向列型和胞状液晶相的能力,展示了它在先进显示和传感技术开发中的潜力 (Kölbel et al., 1998)。

电化学和电池研究:

- 该化合物已被研究作为电解质添加剂,以增强可充电锂电池的安全性和循环寿命,展示了它在开发更可靠和高效的能量存储系统中的重要性 (Tobishima et al., 2003)。

安全和危害

4-Biphenylglyoxal hydrate is associated with certain hazards. It has been assigned the signal word “Warning” and is associated with the hazard statements H302, H315, and H319 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and taking off contaminated clothing and washing it before reuse .

未来方向

While specific future directions for research on 4-Biphenylglyoxal hydrate are not outlined in the literature, the compound’s potential interactions with biological systems could be an area of interest. For instance, its effects on skin health could be explored further, given the known benefits of certain plant oils on skin health . Additionally, its potential uses in pharmaceutical applications, such as drug delivery, could be investigated.

属性

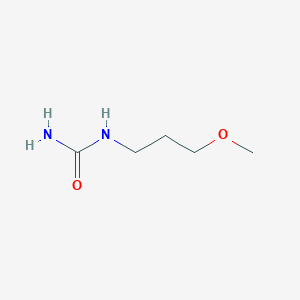

IUPAC Name |

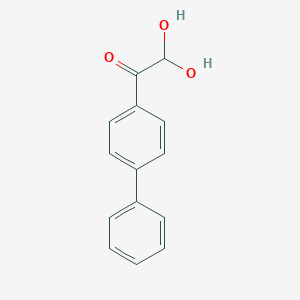

2,2-dihydroxy-1-(4-phenylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,14,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYMAUICCMLWCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10921398 | |

| Record name | 1-([1,1'-Biphenyl]-4-yl)-2,2-dihydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Biphenylglyoxal hydrate | |

CAS RN |

1145-04-6 | |

| Record name | 1-[1,1′-Biphenyl]-4-yl-2,2-dihydroxyethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1145-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetophenone, 2,2-dihydroxy-4'-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001145046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-([1,1'-Biphenyl]-4-yl)-2,2-dihydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Difluoromethyl)thio]benzene](/img/structure/B72450.png)